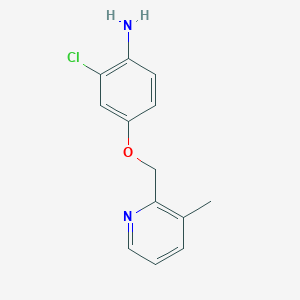

2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline involves the reaction of 3-methyl-2-pyridinemethanol with 2-chloro-4-nitroaniline in the presence of a catalyst. The nitro group is then reduced to an amino group using a reducing agent. The resulting compound is purified using column chromatography to obtain pure 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline.Molecular Structure Analysis

The molecular formula of 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline is C13H13ClN2O . The average mass is 248.708 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline include its appearance as a white or off-white powder. Its molecular weight is 248.71 g/mol . The compound’s solubility in water is limited, but it is soluble in organic solvents such as dimethyl sulfoxide, methanol, and ethyl acetate. The predicted density is 1.256±0.06 g/cm3 , and the predicted boiling point is 402.7±40.0 °C .Applications De Recherche Scientifique

Anti-Fibrosis Activity

A study has shown that a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which can be synthesized using “2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline”, have been evaluated for their anti-fibrosis activity . These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Synthesis of 2-Anilinopyrimidines

“2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline” can be used in the synthesis of 2-anilinopyrimidines . This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .

Antiproliferative Activity

Some 2-anilinopyrimidine derivatives, which can be synthesized using “2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline”, have been evaluated for their antiproliferative activity against cancer cell lines .

Fungicides and Pesticides

The biological activity of anilinopyrimidines as fungicides and pesticides is well-known and widely reported . “2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline” can be used in the synthesis of these anilinopyrimidines .

Kinase Inhibitors

Some 2-anilinopyrimidine derivatives, which can be synthesized using “2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline”, have been evaluated as kinase inhibitors .

Generation of Supramolecular Networks

This class of compounds plays a role in the generation of supramolecular networks for molecular recognition .

Mécanisme D'action

The compound acts as a small-molecule inhibitor, targeting the protein tyrosine phosphatase 1B. This protein is a negative regulator of insulin signaling, suggesting potential applications in the treatment of type 2 diabetes and related metabolic disorders.

Propriétés

IUPAC Name |

2-chloro-4-[(3-methylpyridin-2-yl)methoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-9-3-2-6-16-13(9)8-17-10-4-5-12(15)11(14)7-10/h2-7H,8,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTXMBJTPMSASA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)COC2=CC(=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B2574473.png)

![1-[(4-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2574479.png)

![5-(4-fluorophenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2574483.png)

![(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2574485.png)

![benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate](/img/structure/B2574492.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2574493.png)